REACTION_CXSMILES
|
[CH:1]1([CH2:4][N:5]2[CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[C:13]([O:20][CH3:21])[CH:12]=3)[CH2:7][CH2:6]2)[CH2:3][CH2:2]1.O.NN>CO>[CH:1]1([CH2:4][N:5]2[CH2:6][CH2:7][N:8]([C:11]3[CH:16]=[CH:15][C:14]([NH2:17])=[C:13]([O:20][CH3:21])[CH:12]=3)[CH2:9][CH2:10]2)[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
1-(cyclopropylmethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC
|
Name
|
FeCl3
|
Quantity
|
0.165 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Once the starting material was judged consumed by thin layer chromatography (10% MeOH/CH2CL2) the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered over celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1CCN(CC1)C1=CC(=C(N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.07 mmol | |
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |